

A Comparative Spectroscopic Analysis of 2,4-Difluorophenyl Isocyanate and Its Derivatives

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Compound of Interest

Compound Name: 2,4-Difluorophenyl isocyanate

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In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. **2,4-Difluorophenyl isocyanate** and its derivatives are key building blocks in the synthesis of a wide array of compounds, from potential drug candidates to advanced polymers. This guide provides a comparative spectroscopic analysis of **2,4-Difluorophenyl isocyanate** and its derivatives, offering researchers, scientists, and drug development professionals a resource for identification and characterization, complete with experimental data and protocols.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for **2,4-Difluorophenyl isocyanate** and a representative derivative, N-(2,4-difluorophenyl)-2-fluorobenzamide. This quantitative data facilitates a direct comparison of the spectral features of the parent isocyanate and a common amide derivative.

Spectroscopic Technique	2,4-Difluorophenyl Isocyanate	N-(2,4-difluorophenyl)-2-fluorobenzamide
FTIR (cm ⁻¹)	~2270 (strong, sharp N=C=O stretch)	~3250 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II)
¹ H NMR (ppm)	Aromatic protons typically resonate in the range of 7.0-7.5 ppm.	Aromatic protons: 6.85-8.61 ppm, Amide proton (N-H): ~10.16 ppm (in d ⁶ -DMSO)[1]
¹³ C NMR (ppm)	Isocyanate carbon (~125-135 ppm), Aromatic carbons (100-160 ppm with C-F couplings)	Carbonyl carbon (~160-170 ppm), Aromatic carbons (110-160 ppm)
¹⁹ F NMR (ppm, referenced to CFCl ₃)	Two distinct signals for the fluorine atoms.	-114, -115, -118 ppm (in d ⁶ -DMSO)[1]
Mass Spectrometry (m/z)	Molecular Ion [M] ⁺ : ~155.02	Molecular Ion [M] ⁺ : ~249.06

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols that can be adapted for the analysis of **2,4-Difluorophenyl isocyanate** and its derivatives.

Fourier Transform Infrared (FTIR) Spectroscopy

- Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[2]
- Sample Preparation: For liquid samples like **2,4-Difluorophenyl isocyanate**, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates (neat). Solid derivatives can be analyzed as a KBr pellet or as a Nujol mull.
- Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates or the KBr pellet press is recorded prior to the sample scan.

Nuclear Magnetic Resonance (NMR) Spectroscopy

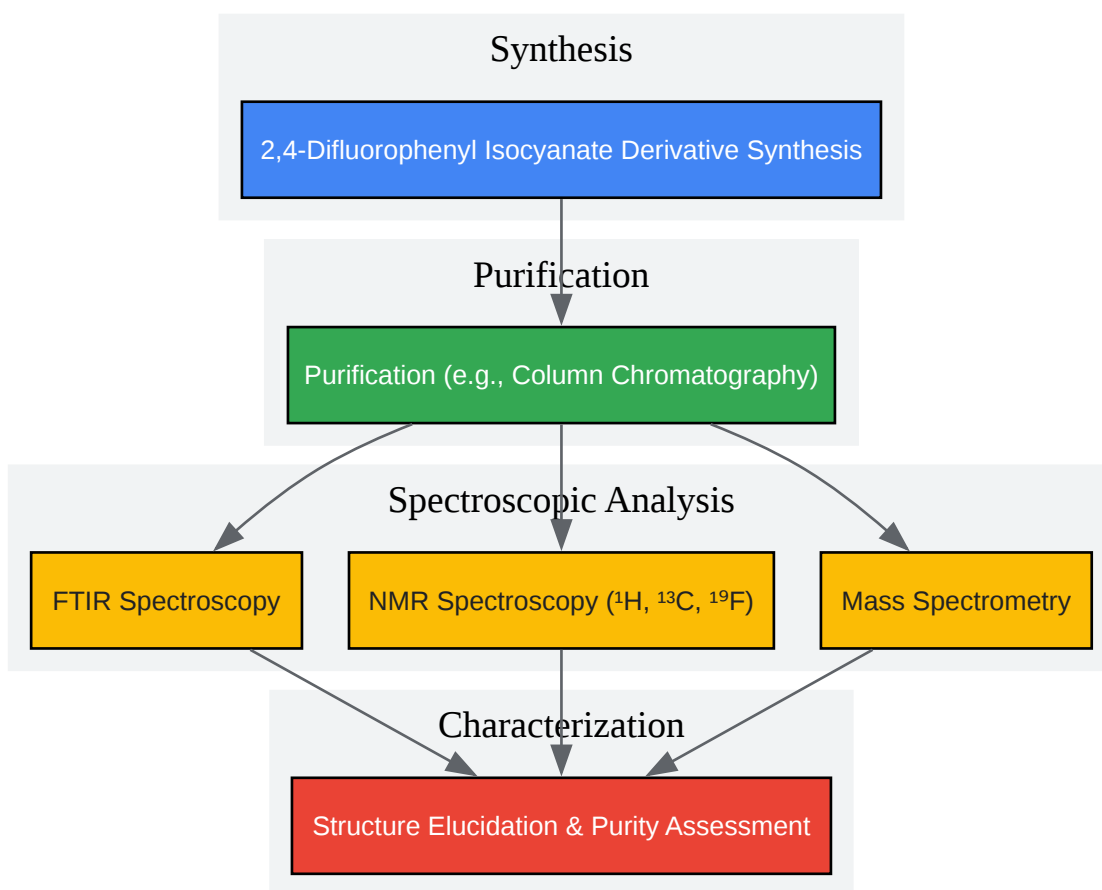
- Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance 300).[3]
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- Data Acquisition:
 - ¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
 - ¹³C NMR: Proton-decoupled spectra are recorded.
 - ¹⁹F NMR: Spectra are acquired and referenced to an external standard like CFCI₃.

Mass Spectrometry

- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Sample Preparation: For GC-MS, the sample is diluted in a volatile solvent. For LC-MS, the sample is dissolved in a solvent compatible with the mobile phase.
- Data Acquisition: The instrument is operated in either positive or negative ion mode to detect the molecular ion and characteristic fragment ions.

Visualizing Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a newly synthesized derivative of **2,4-Difluorophenyl isocyanate**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **2,4-Difluorophenyl isocyanate** derivatives.

This guide provides a foundational comparison of the spectroscopic properties of **2,4-Difluorophenyl isocyanate** and its amide derivatives. The provided data and protocols serve as a practical resource for researchers in the field, aiding in the efficient and accurate characterization of these important chemical entities.

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